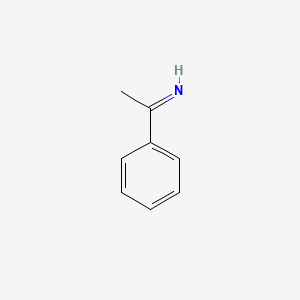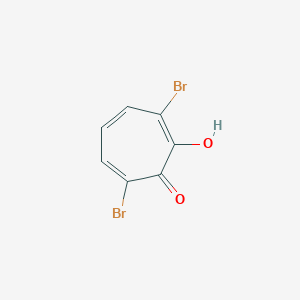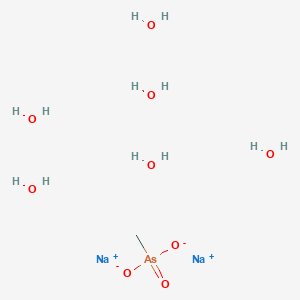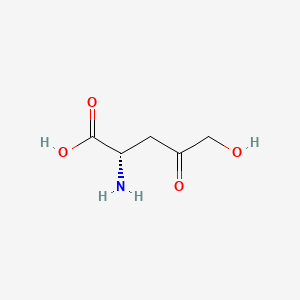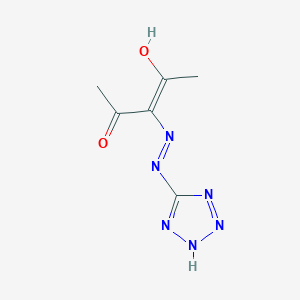
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)-: is an organic compound with the molecular formula C6H8N6O2 . It is a derivative of 2,4-pentanedione, where one of the hydrogen atoms is replaced by a 1H-tetrazol-5-ylazo group. This compound is known for its unique structure, which includes a five-membered tetrazole ring and a diketone moiety. The presence of these functional groups makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-pentanedione, 3-(1H-tetrazol-5-ylazo)- typically involves the reaction of 2,4-pentanedione with a tetrazole derivative. One common method is the diazotization of 5-aminotetrazole followed by coupling with 2,4-pentanedione under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid, which facilitates the formation of the azo bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- can undergo various chemical reactions, including:
Oxidation: The diketone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The azo group can be reduced to form hydrazine derivatives.
Substitution: The hydrogen atoms in the diketone moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diketone derivatives.
Scientific Research Applications
2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-pentanedione, 3-(1H-tetrazol-5-ylazo)- involves its interaction with various molecular targets. The azo group can participate in electron transfer reactions, while the diketone moiety can form chelates with metal ions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,4-Pentanedione: The parent compound, which lacks the tetrazole group.
1H-Tetrazole: A simple tetrazole derivative without the diketone moiety.
3-(1H-Tetrazol-5-ylazo)-acetylacetone: A similar compound with a different diketone structure.
Uniqueness: 2,4-Pentanedione, 3-(1H-tetrazol-5-ylazo)- is unique due to the presence of both the diketone and tetrazole functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
74999-20-5 |
|---|---|
Molecular Formula |
C6H8N6O2 |
Molecular Weight |
196.17 g/mol |
IUPAC Name |
(E)-4-hydroxy-3-(2H-tetrazol-5-yldiazenyl)pent-3-en-2-one |
InChI |
InChI=1S/C6H8N6O2/c1-3(13)5(4(2)14)7-8-6-9-11-12-10-6/h13H,1-2H3,(H,9,10,11,12)/b5-3+,8-7? |
InChI Key |
RVDRRBHHHFREDQ-YGPBDPHVSA-N |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=NC1=NNN=N1)/O |
Canonical SMILES |
CC(=C(C(=O)C)N=NC1=NNN=N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


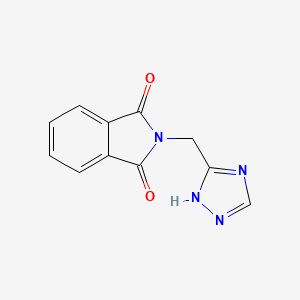
![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)
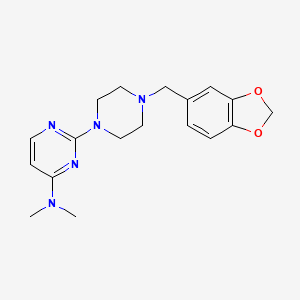

![2-[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B14161606.png)
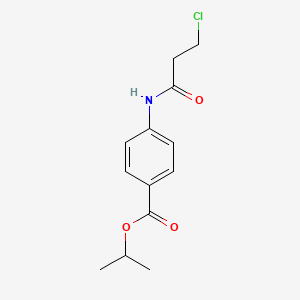
![N-(2-{(2Z)-2-[1-(2-amino-2-oxoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-2-oxoethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B14161628.png)


